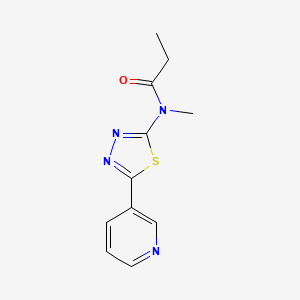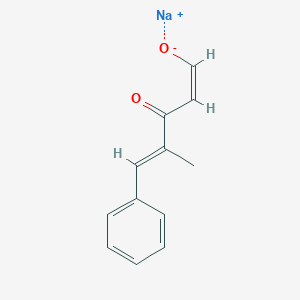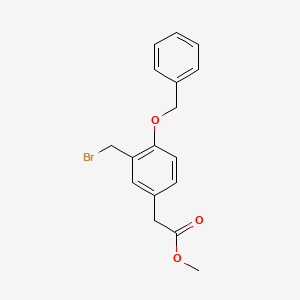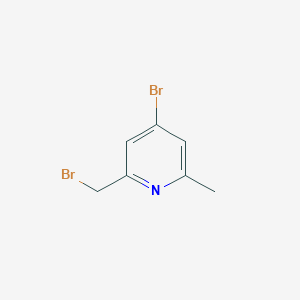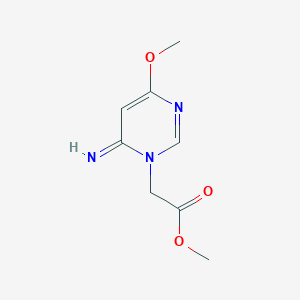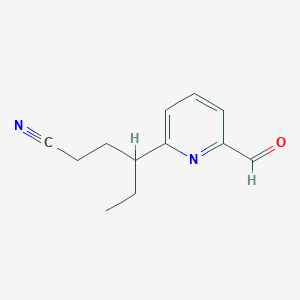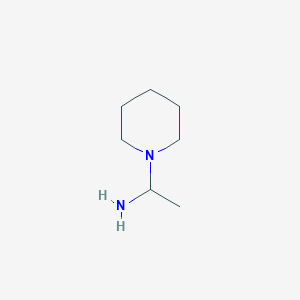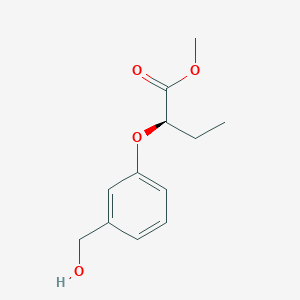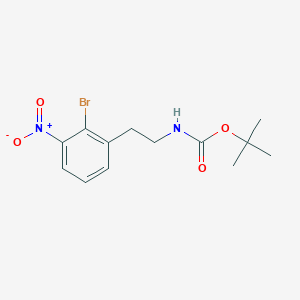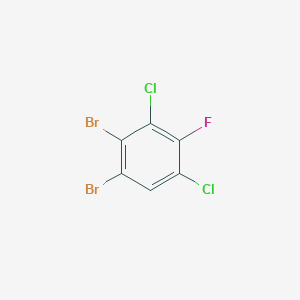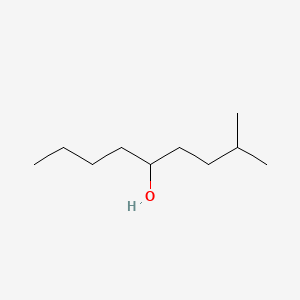
2-Methyl-5-nonanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-5-nonanol is an organic compound with the molecular formula C10H22O. It is a secondary alcohol, meaning the hydroxyl group (-OH) is attached to a secondary carbon atom. This compound is part of the larger family of alcohols, which are characterized by the presence of one or more hydroxyl groups attached to a carbon atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Methyl-5-nonanol can be synthesized through various methods. One common approach involves the reduction of 2-methyl-5-nonanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound often involves the catalytic hydrogenation of 2-methyl-5-nonanone. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to achieve the desired reduction .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-5-nonanol undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form 2-methyl-5-nonanone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: As mentioned earlier, it can be synthesized by reducing 2-methyl-5-nonanone.
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acidic conditions or potassium permanganate (KMnO4) in basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an inert solvent.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) under reflux conditions.
Major Products Formed
Oxidation: 2-Methyl-5-nonanone
Reduction: this compound (from 2-methyl-5-nonanone)
Substitution: 2-Methyl-5-nonyl chloride or 2-Methyl-5-nonyl bromide
Wissenschaftliche Forschungsanwendungen
2-Methyl-5-nonanol has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: It serves as a metabolite in certain biological pathways and can be used in studies involving metabolic processes.
Medicine: Research is ongoing to explore its potential therapeutic effects and its role in drug synthesis.
Wirkmechanismus
The mechanism of action of 2-Methyl-5-nonanol involves its interaction with specific molecular targets. As a secondary alcohol, it can participate in hydrogen bonding and other intermolecular interactions. These interactions can influence its reactivity and its role in various chemical and biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Nonanol: Similar in structure but lacks the methyl group at the second carbon.
5-Nonanol: Similar but without the methyl group.
2-Methyl-5-nonanone: The ketone analog of 2-Methyl-5-nonanol.
Uniqueness
This compound is unique due to the presence of the methyl group at the second carbon, which influences its physical and chemical properties. This structural feature can affect its boiling point, solubility, and reactivity compared to its analogs .
Eigenschaften
CAS-Nummer |
29843-62-7 |
|---|---|
Molekularformel |
C10H22O |
Molekulargewicht |
158.28 g/mol |
IUPAC-Name |
2-methylnonan-5-ol |
InChI |
InChI=1S/C10H22O/c1-4-5-6-10(11)8-7-9(2)3/h9-11H,4-8H2,1-3H3 |
InChI-Schlüssel |
RLQVUGAVOCBRNQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CCC(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


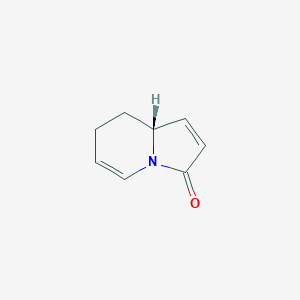
![3-(4-Nitrophenyl)-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole](/img/structure/B13101429.png)
